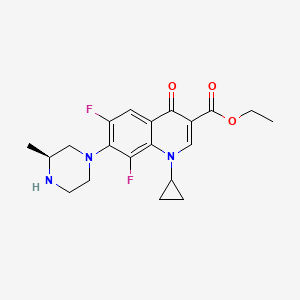

Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is a synthetic compound belonging to the quinolone class of antibiotics. This compound is known for its broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria. The presence of the piperazine ring and the cyclopropyl group enhances its antibacterial properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves multiple steps:

Formation of the Quinolone Core: The quinolone core is synthesized through a condensation reaction between an aniline derivative and a β-keto ester.

Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction using a suitable cyclopropylating agent.

Fluorination: The difluoro groups are introduced using fluorinating agents such as diethylaminosulfur trifluoride.

Piperazine Substitution: The piperazine ring is introduced through a nucleophilic substitution reaction with a suitable piperazine derivative.

Esterification: The final step involves esterification to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Common techniques include:

Batch Processing: Reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.

Continuous Flow Processing: This method allows for continuous production, improving efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinolone N-oxides.

Reduction: Reduction reactions can convert the quinolone core to dihydroquinolines.

Substitution: Nucleophilic substitution reactions can modify the piperazine ring or the quinolone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions.

Major Products

Oxidation: Quinolone N-oxides.

Reduction: Dihydroquinolines.

Substitution: Various substituted quinolones and piperazines.

Aplicaciones Científicas De Investigación

Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate has numerous applications in scientific research:

Chemistry: Used as a model compound for studying quinolone synthesis and reactivity.

Biology: Investigated for its antibacterial activity against resistant bacterial strains.

Medicine: Explored as a potential therapeutic agent for treating bacterial infections.

Industry: Utilized in the development of new antibacterial agents and formulations.

Mecanismo De Acción

The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, it prevents the supercoiling and relaxation of bacterial DNA, leading to cell death. The presence of the cyclopropyl group and the piperazine ring enhances its binding affinity and spectrum of activity.

Comparación Con Compuestos Similares

Similar Compounds

Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.

Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.

Uniqueness

Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate is unique due to its specific substituents, which confer enhanced antibacterial activity and reduced resistance development compared to other quinolones. The combination of the cyclopropyl group and the piperazine ring is particularly effective in targeting resistant bacterial strains.

Actividad Biológica

Ethyl (S)-1-cyclopropyl-6,8-difluoro-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylate, also known by its CAS number 103460-87-3, is a compound of significant interest due to its biological activities, particularly in the fields of antibacterial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C20H23F2N3O3

- Molecular Weight : 391.42 g/mol

- IUPAC Name : this compound

The structure features a quinoline core with various substituents that contribute to its biological properties.

Antibacterial Activity

This compound exhibits potent antibacterial activity. Research indicates that compounds within the quinolone class often target bacterial DNA gyrase and topoisomerase IV, inhibiting bacterial replication and transcription.

Comparative Antibacterial Efficacy

A study comparing various derivatives of quinolones found that this compound demonstrated superior activity against Gram-positive bacteria compared to traditional antibiotics like ciprofloxacin. The Minimum Inhibitory Concentration (MIC) values were significantly lower for this compound in several tested strains.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Ethyl (S)-1-cyclopropyl... | 0.5 - 2.0 | Staphylococcus aureus |

| Ciprofloxacin | 2.0 - 8.0 | Staphylococcus aureus |

| Norfloxacin | 2.0 - 16.0 | Escherichia coli |

Anticancer Activity

Recent studies have also explored the anticancer potential of this compound. It has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.

The proposed mechanism involves the inhibition of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. By inhibiting PARP, the compound enhances the cytotoxic effects of DNA-damaging agents used in chemotherapy.

Case Studies

In vitro studies on human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer) revealed that treatment with Ethyl (S)-1-cyclopropyl... resulted in:

- Cell Viability Reduction : Approximately 70% reduction in cell viability at concentrations above 10 µM.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | PARP inhibition |

| MCF7 | 15.0 | Cell cycle arrest |

Pharmacokinetics and Toxicity

Understanding the pharmacokinetics is crucial for evaluating the therapeutic viability of any drug candidate. Preliminary studies suggest that Ethyl (S)-1-cyclopropyl... has favorable absorption characteristics with a moderate half-life suitable for oral administration.

Toxicity Profile

Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are needed to fully characterize its safety profile in vivo.

Propiedades

Fórmula molecular |

C20H23F2N3O3 |

|---|---|

Peso molecular |

391.4 g/mol |

Nombre IUPAC |

ethyl 1-cyclopropyl-6,8-difluoro-7-[(3S)-3-methylpiperazin-1-yl]-4-oxoquinoline-3-carboxylate |

InChI |

InChI=1S/C20H23F2N3O3/c1-3-28-20(27)14-10-25(12-4-5-12)17-13(19(14)26)8-15(21)18(16(17)22)24-7-6-23-11(2)9-24/h8,10-12,23H,3-7,9H2,1-2H3/t11-/m0/s1 |

Clave InChI |

GYZIKBVCDQFOAS-NSHDSACASA-N |

SMILES isomérico |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCN[C@H](C3)C)F)C4CC4 |

SMILES canónico |

CCOC(=O)C1=CN(C2=C(C(=C(C=C2C1=O)F)N3CCNC(C3)C)F)C4CC4 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.